8-Amino-2-naphthalenesulfonic acid

説明

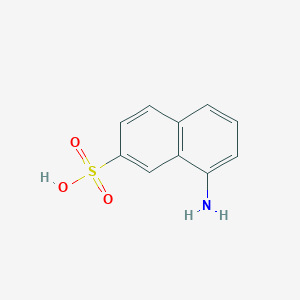

8-Amino-2-naphthalenesulfonic acid (CAS: 119-28-8), also known as 1,7-Cleve’s acid, is a naphthalene derivative featuring an amino group at the 8-position and a sulfonic acid group at the 2-position (Fig. 1). Its zwitterionic structure in the monohydrate form (sulfonate–aminium group) enables unique intermolecular hydrogen-bonding interactions, forming a two-dimensional sheet structure in the crystalline state . The compound is highly water-soluble due to the sulfonic acid group and exhibits strong polarity, making it suitable for applications in analytical chemistry, such as derivatizing reducing sugars via Schiff base formation . Industrially, it serves as a precursor for azo dyes due to its ability to undergo electrophilic substitution reactions .

特性

IUPAC Name |

8-aminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZZCWMQXHXAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059486 | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | 1,7-Cleve's acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-28-8 | |

| Record name | 8-Amino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Cleve's acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Cleve's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-7-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QEG50798 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

1-Naphthylamine-7-sulfonic acid, also known as 8-Aminonaphthalene-2-sulfonic acid, is primarily used as a dye intermediate

Mode of Action

As a dye intermediate, it likely interacts with its targets through the formation of covalent bonds during the dye synthesis process.

Biochemical Pathways

strain JS3066, can degrade 1-Naphthylamine through a specific pathway. The initial steps in this degradation involve the glutamylation of 1-Naphthylamine by a dioxygenase system. The γ-glutamylated 1-Naphthylamine is then oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the well-established pathway of naphthalene degradation via catechol.

Pharmacokinetics

It’s known that the compound is slightly soluble in water at 25℃ and 3% soluble at 100 ℃. The sodium, potassium, calcium, and magnesium salts of this compound are readily soluble in water. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

As a dye intermediate, it’s likely that the compound’s primary effect is the imparting of color to the molecules it’s incorporated into during the dye synthesis process.

Action Environment

The action of 1-Naphthylamine-7-sulfonic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, the compound’s stability may be affected by factors such as temperature and pH.

生化学分析

Biochemical Properties

The biochemical properties of 1-Naphthylamine-7-sulfonic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, 8-Amino-2-naphthalenesulfonic acid can be used as a reactant to synthesize Fe3O4/sulfonated polyaniline composite material via chemical oxidative polymerization with aniline in the presence of magnetite (Fe3O4) nanoparticles.

生物活性

8-Amino-2-naphthalenesulfonic acid, also known as 1,7-Cleve's acid, is an important compound in organic chemistry, particularly in the synthesis of azo dyes and other industrial applications. Its biological activity is of interest due to its potential implications in various fields, including pharmaceuticals and environmental science.

- Chemical Formula : C₁₀H₉NO₃S

- Molecular Weight : 223.25 g/mol

- CAS Number : 119-28-8

- Synonyms : 1-Naphthylamine-7-sulfonic acid, 2-Naphthalenesulfonic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| CAS Number | 119-28-8 |

| Purity | ≥97.0% (by HPLC) |

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its role as a dye precursor and its potential effects on biological systems.

1. Azo Dye Precursor

This compound is primarily utilized as a precursor in the synthesis of azo dyes, which are widely used in textiles and food industries. The compound undergoes diazotization to form azo compounds that exhibit vibrant colors and are stable under various conditions .

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. A study demonstrated that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant for developing therapeutic agents aimed at reducing oxidative damage in biological systems .

3. Toxicological Studies

Toxicological assessments have shown that while this compound is less toxic than some of its derivatives, it still poses risks at high concentrations. Studies suggest that exposure can lead to cytotoxic effects in certain cell lines, highlighting the importance of dosage in its application .

Case Study 1: Antioxidant Activity

In a controlled experiment, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound.

Case Study 2: Cytotoxic Effects

A study conducted on human liver cell lines assessed the cytotoxic effects of this compound. The findings revealed dose-dependent toxicity, with higher concentrations leading to increased cell death and apoptosis markers.

Structural Analysis

The structure of this compound features a sulfonate group attached to a naphthalene ring, which plays a crucial role in its interaction with biological molecules. The zwitterionic nature of the compound facilitates hydrogen bonding and π–π interactions with other biomolecules, enhancing its reactivity and biological effects .

科学的研究の応用

Applications Overview

-

Analytical Chemistry

- Fluorescence Derivatization : 8-Amino-2-naphthalenesulfonic acid is utilized as a precolumn fluorescence derivatization reagent in high-performance liquid chromatography (HPLC). It enhances the detection of reducing sugars and other analytes by forming fluorescent derivatives, which improves sensitivity and selectivity in analytical methods .

- Sequential Analysis of Oligosaccharides : A method developed for the sequential analysis of reducing oligosaccharides employs this compound due to its reactivity with various functional groups, allowing for detailed structural elucidation .

-

Materials Science

- Synthesis of Composite Materials : The compound is used to synthesize Fe₃O₄/sulfonated polyaniline composite materials through chemical oxidative polymerization. This application is significant in developing materials for sensors and electronic devices due to their enhanced electrical conductivity and magnetic properties .

- Nanocomposites : Research has demonstrated the preparation of magnetite/poly(aniline-co-8-amino-2-naphthalenesulfonic acid) nanocomposites, which exhibit promising properties for applications in catalysis and environmental remediation .

-

Biochemistry

- Proteomics Research : In proteomics, this compound serves as a biochemical tool for labeling proteins and peptides, facilitating their detection and quantification in complex biological samples .

- Fluorogenic Dyes Development : The compound is involved in synthesizing far-red fluorogenic dyes that are applicable in enzyme sensing, providing a means to monitor enzymatic activities with high specificity .

Case Studies

類似化合物との比較

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | CAS Number | Solubility (H₂O) | pKa (Sulfonic Acid) | Key Applications |

|---|---|---|---|---|

| 8-Amino-2-naphthalenesulfonic acid | 119-28-8 | High | 2.1 | Azo dyes, sugar analysis |

| 5-Amino-2-naphthalenesulfonic acid | 84-87-7 | Moderate | 2.3 | Dye intermediates |

| 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | Very High | 1.5, 2.8 | Textile dyes |

| K Acid | 50765-94-1 | High | 1.8, 3.1 | Metallized dyes |

Table 2: Crystallographic Comparison

| Compound | Crystal Structure | Hydrogen-Bonding Network | Reference |

|---|---|---|---|

| This compound | 2D sheets | Cyclic R₃³(8) chains | |

| 5-Amino-2-naphthalenesulfonic acid | 3D network | Cross-linked sulfonate-aminium bonds |

Q & A

Basic: What is the zwitterionic nature of 8-amino-2-naphthalenesulfonic acid, and how does it influence its crystallographic properties?

Methodological Answer:

The zwitterionic structure arises from the sulfonate group (-SO₃⁻) and protonated amino group (-NH₃⁺) within the molecule. Single-crystal X-ray diffraction studies reveal that this zwitterion forms cyclic hydrogen-bonded chains via interactions with water molecules, creating a 2D sheet structure. Key steps for characterization include:

- Crystallization : Recrystallize from ethanol-water solvent to obtain monohydrate crystals .

- Hydrogen Bond Analysis : Measure O–H···O and N–H···O bond lengths (e.g., R₃³(8) motifs) to confirm intermolecular interactions .

- Structural Validation : Compare centroid–centroid aromatic ring distances (e.g., 3.63 Å) to identify weak π–π stacking .

Basic: What synthetic routes are used to prepare this compound?

Methodological Answer:

The compound is typically synthesized via:

Sulfonation : Treat naphthalene derivatives with concentrated sulfuric acid under controlled temperature (e.g., 150–200°C) to introduce sulfonic groups .

Nitration/Reduction : Introduce an amino group via nitration followed by catalytic hydrogenation .

Purification : Use recrystallization in ethanol-water or column chromatography to isolate the product. Validate purity via HPLC or NMR .

Basic: How is this compound applied in analytical chemistry?

Methodological Answer:

It serves as a precolumn fluorescence derivatization reagent for reducing sugars in HPLC:

- Derivatization Protocol : React sugars with the compound at pH 4–6 and 60°C for 30 min to form fluorescent adducts .

- Separation Optimization : Use a C18 reversed-phase column with acetonitrile/water gradients. Detect at λex 330 nm and λem 450 nm .

- Interference Mitigation : Remove excess reagent via solid-phase extraction to avoid overlapping peaks .

Advanced: How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer:

Discrepancies arise from varying hydration states or pH conditions. To validate:

Solvent Screening : Test solubility in water, DMSO, and ethanol at 25°C, noting hydration (e.g., monohydrate vs. anhydrous forms) .

pH-Dependent Studies : Adjust pH (2–10) and measure solubility via UV-Vis spectroscopy. The zwitterion’s solubility peaks near neutral pH .

Cross-Validation : Compare results with thermogravimetric analysis (TGA) to account for water content .

Advanced: What strategies optimize reaction yields in azo dye synthesis using this compound?

Methodological Answer:

Key steps for coupling reactions:

- Diazotization : Use NaNO₂/HCl at 0–5°C for stable diazonium salt formation .

- Coupling Conditions : Maintain pH 8–10 (alkaline) and stoichiometric control (1:1 molar ratio) to minimize byproducts .

- Post-Reaction Workup : Precipitate dyes via salting-out (NaCl) and purify via dialysis or size-exclusion chromatography .

Advanced: How does this compound interact with biomolecules like serum prealbumin?

Methodological Answer:

The compound competes with thyroxine (T4) for binding sites:

- Equilibrium Dialysis : Measure binding constants (KA ≈ 9.5 × 10⁵ M⁻¹) at pH 7.4 and 25°C .

- Competitive Assays : Use fluorescence quenching (ANS displacement) to quantify negative cooperativity between T4 and the sulfonic acid .

- Data Modeling : Apply interactive binding models (e.g., Hill equation) to assess cooperativity factors (α ≈ 0.62) .

Advanced: How to address spectral interference in UV-Vis or fluorescence studies of derivatives?

Methodological Answer:

- Baseline Correction : Subtract solvent/reagent backgrounds using blank runs .

- Peak Deconvolution : Apply Gaussian fitting for overlapping signals (e.g., derivative-sugar adducts vs. free reagent) .

- Validation : Cross-check with LC-MS to confirm molecular weights of adducts .

Basic: What analytical techniques validate the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ≈ 5.2 min .

- Elemental Analysis : Confirm C, H, N, S content (e.g., C: 51.5%, N: 5.6%) .

- FTIR : Identify sulfonate (1180 cm⁻¹) and amino (3350 cm⁻¹) peaks .

Advanced: How to interpret conflicting pKa values reported in literature?

Methodological Answer:

Variations arise from solvent polarity and measurement methods. Resolve via:

Potentiometric Titration : Perform in 0.1 M KCl at 25°C; typical pKa₁ ≈ 3.8 (sulfonate) and pKa₂ ≈ 8.9 (amino) .

Computational Validation : Use DFT calculations (B3LYP/6-311+G*) to predict protonation states .

Comparative Studies : Cross-reference with analogous naphthalenesulfonic acids (e.g., 1,6-Cleve’s acid) .

Advanced: What precautions are critical when handling this compound in biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。